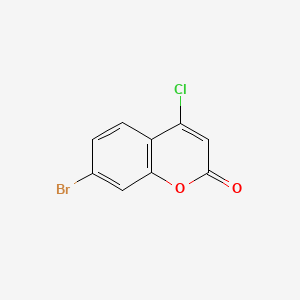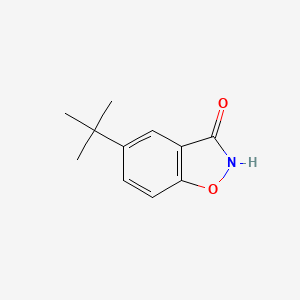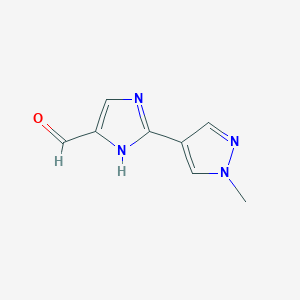
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1-methyl-4-pyrazolecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction conditions often require a solvent such as ethanol or methanol and may involve catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(1-Methyl-4-pyrazolyl)imidazole-5-carboxylic acid.
Reduction: 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. Additionally, the pyrazole ring may interact with specific protein sites, altering their function and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the pyrazole ring.
1-Methyl-4-pyrazolecarboxaldehyde: Contains the pyrazole ring but lacks the imidazole ring.
2-(1H-Pyrazol-3-yl)ethanol: Another pyrazole derivative with different functional groups
Uniqueness
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
2-(1-methylpyrazol-4-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H8N4O/c1-12-4-6(2-10-12)8-9-3-7(5-13)11-8/h2-5H,1H3,(H,9,11) |
Clé InChI |
SYUOKQWSYVLSNK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



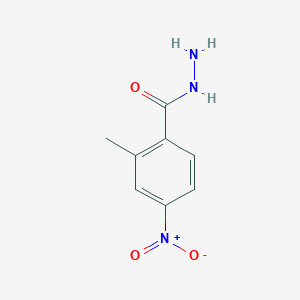

![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
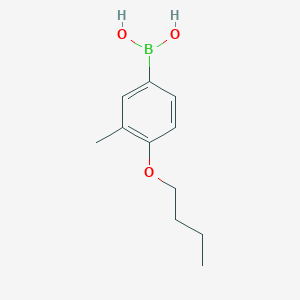
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)


